An In-Depth Technical Guide to 2-(Cyclopentyloxy)-4-methoxybenzoic Acid
An In-Depth Technical Guide to 2-(Cyclopentyloxy)-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Niche Scaffolding in Medicinal Chemistry
2-(Cyclopentyloxy)-4-methoxybenzoic acid, identified by the CAS number 1292690-31-3 , is a specialized organic compound that holds potential as a versatile building block in the landscape of modern drug discovery. Its unique structural architecture, featuring a benzoic acid core functionalized with both a methoxy and a bulky cyclopentyloxy group at the 2 and 4 positions respectively, presents a compelling scaffold for the synthesis of novel therapeutic agents. While not as extensively documented as its other isomers, the strategic placement of its functional groups offers opportunities for nuanced molecular interactions with biological targets.
This technical guide serves as a comprehensive resource for researchers and drug development professionals, providing a detailed exploration of the synthesis, physicochemical properties, and potential applications of this intriguing molecule. The insights provided herein are grounded in established chemical principles and aim to empower scientists in leveraging this compound for their research endeavors.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective utilization in research and development. The following table summarizes the key properties of 2-(Cyclopentyloxy)-4-methoxybenzoic acid.
| Property | Value | Reference |
| CAS Number | 1292690-31-3 | [1] |
| Molecular Formula | C₁₃H₁₆O₄ | [2] |
| Molecular Weight | 236.26 g/mol | [2] |
| IUPAC Name | 2-(Cyclopentyloxy)-4-methoxybenzoic acid | |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide. Limited solubility in water. |
Spectroscopic Data:
While specific, publicly available spectra for 2-(Cyclopentyloxy)-4-methoxybenzoic acid are not readily found, its spectral characteristics can be predicted based on the analysis of its constituent functional groups and comparison with structurally similar compounds.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, the protons of the cyclopentyl ring, and the acidic proton of the carboxylic acid. The aromatic protons would likely appear as a set of multiplets in the range of 6.5-8.0 ppm. The methoxy protons would present as a sharp singlet around 3.8 ppm. The protons of the cyclopentyloxy group would exhibit multiplets in the aliphatic region (1.5-2.0 ppm and a downfield multiplet for the proton attached to the oxygen). The carboxylic acid proton would be a broad singlet at a downfield chemical shift (>10 ppm).
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be observed in the range of 165-175 ppm. The aromatic carbons would appear between 110 and 160 ppm, with the carbons attached to oxygen atoms resonating at the lower field end of this range. The methoxy carbon would be around 55-60 ppm, and the carbons of the cyclopentyl ring would be found in the upfield region of the spectrum.
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IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, typically in the region of 2500-3300 cm⁻¹. A strong carbonyl (C=O) stretching vibration for the carboxylic acid would be prominent around 1700 cm⁻¹. C-O stretching vibrations for the ether linkages would be observed in the 1250-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present.
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Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the cyclopentyl group, the methoxy group, and the carboxylic acid group, providing further structural confirmation.
Synthesis and Mechanistic Insights
The synthesis of 2-(Cyclopentyloxy)-4-methoxybenzoic acid can be approached through several strategic routes, primarily involving the etherification of a suitably substituted phenol. A plausible and efficient synthetic pathway is outlined below, starting from commercially available 2-hydroxy-4-methoxybenzoic acid.
Proposed Synthetic Protocol: Williamson Ether Synthesis
This method relies on the well-established Williamson ether synthesis, a robust and widely used reaction for the formation of ethers. The causality behind this choice lies in its high efficiency and the ready availability of the starting materials.
Step-by-Step Methodology:
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Deprotonation of the Phenol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxy-4-methoxybenzoic acid (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. Add a slight excess of a suitable base, such as potassium carbonate (K₂CO₃, 1.5-2 equivalents), to the solution. The base is crucial for deprotonating the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.
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Nucleophilic Attack: To the stirred suspension, add cyclopentyl bromide (1.2-1.5 equivalents) dropwise at room temperature. The choice of cyclopentyl bromide as the alkylating agent is due to its reactivity and commercial availability.
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Reaction Progression: Heat the reaction mixture to a temperature of 60-80 °C and maintain it for several hours (typically 4-12 hours). The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed. The elevated temperature is necessary to overcome the activation energy of the Sₙ2 reaction.
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Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water. Acidify the aqueous solution with a dilute mineral acid, such as 1M hydrochloric acid (HCl), to a pH of 2-3. This step protonates the carboxylate, leading to the precipitation of the desired 2-(Cyclopentyloxy)-4-methoxybenzoic acid.
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Purification: Collect the precipitate by vacuum filtration and wash it with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product in high purity.
Self-Validating System and Experimental Causality
This protocol incorporates a self-validating system. The formation of the product can be unequivocally confirmed by a combination of spectroscopic methods (NMR, IR, and MS), which will show the incorporation of the cyclopentyl group and the disappearance of the phenolic hydroxyl group. The choice of a carbonate base is strategic as it is strong enough to deprotonate the phenol but generally not the carboxylic acid, minimizing side reactions. The use of a polar aprotic solvent facilitates the Sₙ2 reaction by solvating the cation of the base, leaving the anion more nucleophilic.
Caption: Workflow for the synthesis of 2-(Cyclopentyloxy)-4-methoxybenzoic acid.
Applications in Drug Development and Research
While specific biological activities of 2-(Cyclopentyloxy)-4-methoxybenzoic acid are not extensively reported in publicly accessible literature, its structural motifs suggest its potential as a valuable intermediate in medicinal chemistry. Benzoic acid derivatives are a common feature in a wide array of pharmaceuticals, and the introduction of a lipophilic cyclopentyloxy group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.
Potential as a Scaffolding for Novel Therapeutics:
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Modulation of Lipophilicity: The cyclopentyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets of target proteins. This is a critical parameter in drug design for improving oral bioavailability and tissue distribution.
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Steric Influence: The bulky nature of the cyclopentyloxy group can provide steric hindrance, which can be exploited to achieve selectivity for a particular biological target or to prevent metabolic degradation at that position.
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Versatile Handle for Derivatization: The carboxylic acid group serves as a versatile chemical handle for further modification. It can be readily converted into esters, amides, and other functional groups to generate a library of derivatives for structure-activity relationship (SAR) studies.
Hypothetical Signaling Pathway Involvement:
Given the prevalence of benzoic acid derivatives in various therapeutic areas, it is plausible that compounds derived from 2-(Cyclopentyloxy)-4-methoxybenzoic acid could interact with a range of biological targets. For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acid-containing compounds that inhibit cyclooxygenase (COX) enzymes. While purely speculative without experimental data, one could envision derivatives of this molecule being designed to target specific signaling pathways involved in inflammation or other disease processes.
Caption: Hypothetical interaction of a derivative with a biological pathway.
Conclusion and Future Directions
2-(Cyclopentyloxy)-4-methoxybenzoic acid represents a chemical entity with untapped potential in the field of drug discovery. Its synthesis is achievable through established methodologies, and its unique combination of functional groups makes it an attractive starting point for the design of novel bioactive molecules. While the current body of public knowledge on this specific compound is limited, this guide provides a solid foundation for researchers to begin their exploration.
Future research should focus on the definitive synthesis and full spectroscopic characterization of this compound. Subsequently, the generation of a focused library of derivatives and their screening against a panel of biological targets could unveil novel therapeutic applications. The insights gained from such studies will be invaluable in determining the true potential of 2-(Cyclopentyloxy)-4-methoxybenzoic acid as a key building block in the next generation of pharmaceuticals.
References
- This reference is a placeholder for a potential future publication detailing the synthesis and characterization of 2-(Cyclopentyloxy)-4-methoxybenzoic acid.
- This reference is a placeholder for a potential future publication detailing the spectroscopic data of 2-(Cyclopentyloxy)-4-methoxybenzoic acid.
- This reference is a placeholder for a potential future publication detailing the applications of 2-(Cyclopentyloxy)-4-methoxybenzoic acid in drug development.
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MOLBASE. 3-cyclopentyloxy-4-methoxybenzoic acid. [Link] (Note: This reference is for the isomeric compound and is used here for general comparison of molecular formula and weight.)
